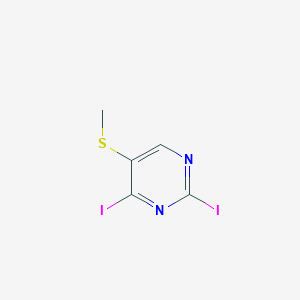![molecular formula C28H38N2O4 B14078570 tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an octyl chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its protective groups that can be selectively removed under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the carbamate: The protected amine is then reacted with tert-butyl chloroformate to form the tert-butyl carbamate. This reaction is typically carried out in an organic solvent such as dichloromethane.
Coupling with the octyl chain: The final step involves coupling the protected amine with an octyl chain. This is achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate undergoes several types of chemical reactions, including:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Hydrolysis reactions: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF)
Tert-butyl deprotection: Trifluoroacetic acid (TFA) in dichloromethane
Coupling reactions: DCC and DMAP in dichloromethane
Major Products
Fmoc deprotection: The major product is the free amine.
Tert-butyl deprotection: The major product is the free carboxylic acid.
Coupling reactions: The major product is the coupled peptide or amide.
Applications De Recherche Scientifique
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate has several scientific research applications:
Peptide synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group serves as a protective group for the amine.
Organic synthesis: The compound is used in various organic synthesis applications, including the synthesis of complex molecules and natural products.
Biological research: It is used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal chemistry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate involves the selective protection and deprotection of functional groups. The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The tert-butyl group protects the carboxylic acid group, allowing for selective deprotection and further functionalization. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate: Similar in structure but with a glutamate backbone instead of an octyl chain.
1-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate: Similar in structure but with an aspartate backbone.
Uniqueness
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate is unique due to its long octyl chain, which provides additional flexibility and hydrophobicity compared to other similar compounds. This makes it particularly useful in the synthesis of hydrophobic peptides and other complex molecules.
Propriétés
Formule moléculaire |
C28H38N2O4 |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
tert-butyl N-[8-(9H-fluoren-9-ylmethoxycarbonylamino)octyl]carbamate |
InChI |
InChI=1S/C28H38N2O4/c1-28(2,3)34-27(32)30-19-13-7-5-4-6-12-18-29-26(31)33-20-25-23-16-10-8-14-21(23)22-15-9-11-17-24(22)25/h8-11,14-17,25H,4-7,12-13,18-20H2,1-3H3,(H,29,31)(H,30,32) |
Clé InChI |
PHDRIBYOLMXLCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


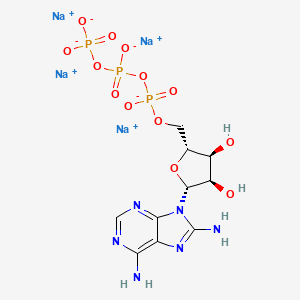
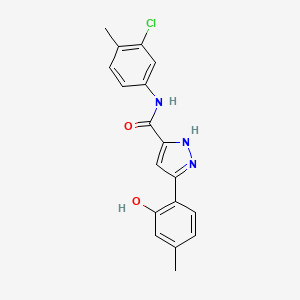
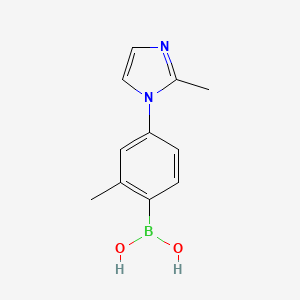
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
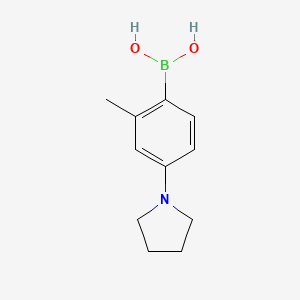
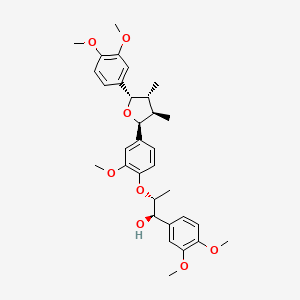
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)

![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
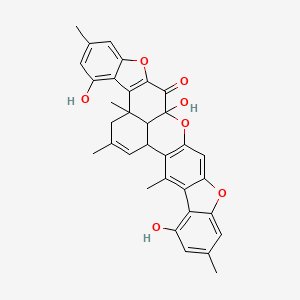
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
